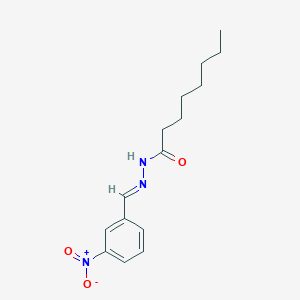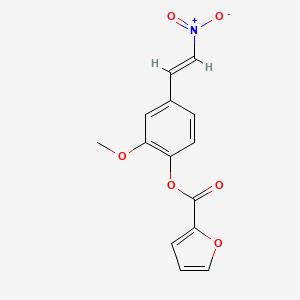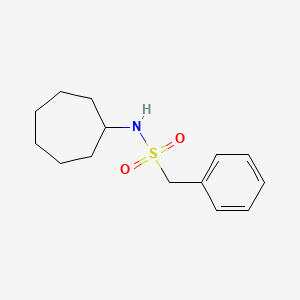![molecular formula C19H11ClFNO B5502895 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related furan compounds, such as 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives, has been explored in depth. These syntheses often involve complex reactions and meticulous control of conditions to achieve the desired compound with specific configurations (Hirao, Kato, & Kozakura, 1973).
Molecular Structure Analysis
The molecular structure of similar acrylonitrile compounds has been studied, revealing interesting aspects of their crystal structures. These studies provide insights into the bonding, geometry, and overall molecular conformation of the compounds, which are crucial for understanding their chemical behavior (Naveen et al., 2006).
Chemical Reactions and Properties
These compounds are known for their reactivity and can undergo various chemical transformations. Studies have shown that they can participate in multiple-step reactions, often involving the formation of new bonds and structures. These reactions are significant for the synthesis of biologically active compounds and for understanding the chemical nature of these molecules (Trishin, Namestnikov, & Gonchar, 2005).
Physical Properties Analysis
The physical properties of these compounds, like melting points, solubility, and crystal structures, have been a subject of study. These properties are important for the practical handling of the compounds and for their applications in various fields (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of these compounds. Studies have explored their reactions with different chemicals, providing a comprehensive understanding of their chemical nature and potential applications (Latif, Mishriky, & Girgis, 1975).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of similar furyl- and phenyl-acrylonitrile derivatives has been explored in several studies, focusing on the chemical reactions and configurations of these compounds. For instance, studies have detailed the synthesis of furan compounds, investigating their steric configurations and the impact of substituents on their properties (Hirao, Kato, & Kozakura, 1973). These insights are crucial for understanding the chemical behavior and potential applications of 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile, highlighting its significance in the synthesis of novel compounds with potential utility in various fields.
Thermodynamic and Physical Properties
Research on the thermodynamic properties of isomeric furyl derivatives has provided valuable information on their stability, sublimation enthalpies, and formation enthalpies. Such studies contribute to optimizing the synthesis, purification, and application processes of these compounds, offering a deeper understanding of their physical and chemical nature (Dibrivnyi et al., 2019). These properties are essential for the development of materials and chemicals that require precise thermal stability and reactivity.
Potential Applications in Material Science
The study of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds, similar to the core structure of 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile, has shed light on their thermal properties and the stability of their mesophases. These findings are significant for the development of advanced materials with specific optical and thermal characteristics (Miyake, Kusabayashi, & Takenaka, 1984). Such materials could find applications in displays, sensors, and other electronic devices requiring precise thermal and optical properties.
Exploration in Organic Electronics
The compound's structural relatives have been explored as potential acceptors in organic solar cells, emphasizing the importance of acrylonitrile derivatives in the field of organic electronics. For example, studies on soluble asymmetric acrylonitrile derivatives have demonstrated their utility as electron acceptors in bulk heterojunction organic solar cells, highlighting their photovoltaic performance and electronic properties (Kazici et al., 2016). This research opens the door to using 3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile and similar compounds in the development of efficient and cost-effective organic solar cells.
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information or research studies on this compound, it’s not possible to provide details on its mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-18-4-2-1-3-17(18)19-10-9-16(23-19)11-14(12-22)13-5-7-15(21)8-6-13/h1-11H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPNTHNFTUADH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)